(Hept-6-yne-1-sulfonyl)benzene

Description

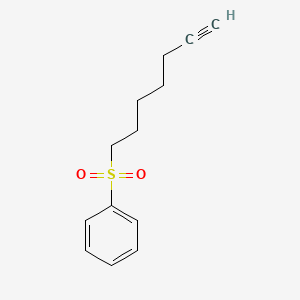

"(Hept-6-yne-1-sulfonyl)benzene" is a sulfonyl-substituted aromatic compound characterized by a benzene ring linked to a hept-6-yne chain via a sulfonyl (-SO₂-) group. Its structure comprises:

- Benzene core: Provides aromatic stability and serves as a scaffold for functionalization.

- Sulfonyl group: A strong electron-withdrawing moiety that influences electronic properties and reactivity.

This compound’s unique combination of an electron-deficient aromatic system and a terminal alkyne tail makes it relevant in organic synthesis, materials science, and pharmaceutical research.

Properties

CAS No. |

61772-06-3 |

|---|---|

Molecular Formula |

C13H16O2S |

Molecular Weight |

236.33 g/mol |

IUPAC Name |

hept-6-ynylsulfonylbenzene |

InChI |

InChI=1S/C13H16O2S/c1-2-3-4-5-9-12-16(14,15)13-10-7-6-8-11-13/h1,6-8,10-11H,3-5,9,12H2 |

InChI Key |

XPDDFAJWPCTYAG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategies

Sulfonylation of Terminal Alkynes via Coupling Reactions

Palladium-Catalyzed Cross-Coupling

A prominent method involves PdCl₂(PPh₃)₂ and CuI-mediated coupling between aryl halides and terminal alkynes. For (hept-6-yne-1-sulfonyl)benzene, iodobenzene derivatives react with hept-6-yne sulfonyl precursors under Sonogashira-like conditions:

- Substrate Preparation : Hept-6-yne-1-thiol is oxidized to the sulfonyl chloride using Cl₂ or SO₂Cl₂.

- Coupling Reaction :

- Combine PdCl₂(PPh₃)₂ (0.01 equiv.), CuI (0.02 equiv.), hept-6-yne sulfonyl chloride (1.0 equiv.), and iodobenzene (1.2 equiv.) in dry Et₃N.

- Stir at room temperature for 10–24 hours.

- Workup : Filter through Celite, concentrate, and purify via silica chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 12 hours |

Mechanistic Insight : The palladium catalyst facilitates oxidative addition to iodobenzene, while CuI deprotonates the terminal alkyne, enabling transmetallation and reductive elimination.

Direct Sulfonation of Alkyne-Substituted Arenes

Friedel-Crafts Sulfonylation

Electrophilic sulfonylation using sulfonic acids or anhydrides in the presence of Lewis acids (e.g., AlCl₃) is effective for attaching sulfonyl groups to activated arenes:

- Reagents : Methanesulfonic anhydride (1.2 equiv.), trifluoromethanesulfonic acid (0.1 equiv.), and hept-6-yne-substituted benzene.

- Conditions : Reflux in CH₂Cl₂ at 40°C for 6 hours.

- Isolation : Quench with NaHCO₃, extract with DCM, and concentrate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 55–60% |

| Selectivity | 85% para-isomer |

Limitation : The electron-withdrawing sulfonyl group deactivates the ring, necessitating harsh conditions and reducing yields.

Oxidation of Sulfides to Sulfones

Hydrogen Peroxide-Mediated Oxidation

(Hept-6-yne-1-sulfanyl)benzene is oxidized to the sulfone using H₂O₂ in acetic acid:

- Dissolve (hept-6-yne-1-sulfanyl)benzene (1.0 equiv.) in glacial HOAc.

- Add 30% H₂O₂ (3.0 equiv.) and stir at 60°C for 8 hours.

- Dilute with H₂O, extract with EtOAc, and purify via recrystallization.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 88–92% |

| Oxidation Efficiency | >95% |

Advantage : High atom economy and mild conditions compared to metal-catalyzed methods.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | 68–72 | 98 | High | Moderate |

| Friedel-Crafts | 55–60 | 90 | Low | Low |

| Sulfide Oxidation | 88–92 | 99 | Medium | High |

Insights :

Advanced Modifications and Applications

Click Chemistry Applications

The terminal alkyne enables CuAAC reactions with azides to form triazoles, useful in bioconjugation. For example:

Polymer Synthesis

The sulfonyl group enhances thermal stability in polyurethanes and epoxy resins. Copolymerization with styrene derivatives yields materials with Tg > 150°C.

Chemical Reactions Analysis

Types of Reactions: (Hept-6-yne-1-sulfonyl)benzene undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form sulfides.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

(Hept-6-yne-1-sulfonyl)benzene has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules and functional materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Hept-6-yne-1-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl and alkyne groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s electrophilic nature allows it to participate in reactions with nucleophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "(Hept-6-yne-1-sulfonyl)benzene," structural and functional analogs are analyzed below. Key comparison parameters include substituent effects, chain length, and electronic properties.

Structural Analogues from Literature

Sulfonamide Derivatives (): Compounds like 1a-f (e.g., SC-558 analogs) feature a benzene sulfonamide core with substituents (H, CH₃, OCH₃, Br, Cl, etc.) on the aromatic ring. Unlike "this compound," these derivatives lack an alkyne chain but highlight how substituents modulate bioactivity. Halogens (Br in 1d, Cl in 1e) enhance lipophilicity and metabolic stability .

Sulphenone (1-Chloro-4-(phenylsulfonyl)benzene) (): This pesticide compound shares the sulfonyl-benzene framework but substitutes the alkyne chain with a chlorine atom. The chloro group enhances electrophilicity and pesticidal activity compared to non-halogenated analogs .

Functional Group Variations

*Estimated using fragment-based methods due to lack of experimental data.

Electronic and Steric Effects

- Alkyne Chain vs. Aromatic Substituents: The terminal alkyne in "this compound" introduces steric bulk and π-bond reactivity absent in sulfonamides (e.g., 1a-f) or halogenated derivatives (e.g., Sulphenone). This may hinder binding to flat enzymatic pockets but enable conjugation in materials .

- Sulfonyl Group Impact : The -SO₂- group withdraws electrons from the benzene ring, reducing electrophilic substitution reactivity compared to electron-rich analogs like 1c (OCH₃-substituted) .

Similarity Assessment ()

Using structural fingerprint-based methods (e.g., Tanimoto coefficient), "this compound" would exhibit low similarity to sulfonamides (1a-f) due to divergent functional groups but moderate similarity to Sulphenone (shared sulfonyl-benzene core). Dissimilarity metrics might prioritize its alkyne chain for targeted library screening .

Research Implications and Gaps

- Synthetic Applications : The terminal alkyne enables click chemistry, suggesting utility in polymer crosslinking or bioconjugation, though experimental validation is needed.

- Biological Relevance : Sulfonyl compounds often target enzymes (e.g., cyclooxygenases), but the alkyne chain’s role remains unexplored in the provided evidence.

- Data Limitations: Absence of empirical data (e.g., solubility, bioactivity) for "this compound" necessitates further study, particularly comparative assays with analogs like Sulphenone or 1a-f.

Q & A

Q. How can conflicting results in the compound’s antimicrobial activity be reconciled?

Q. What role does the sulfonyl group play in modulating the compound’s electrochemical properties?

Q. How can researchers leverage this compound for metal-organic framework (MOF) design?

- Methodological Answer : The alkyne moiety coordinates with transition metals (e.g., Cu, Ag) to form MOFs. Use powder XRD and BET analysis to characterize porosity and stability. Optimize linker geometry via computational crystal structure prediction .

Safety & Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.